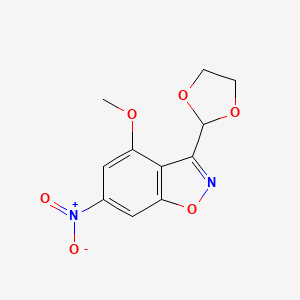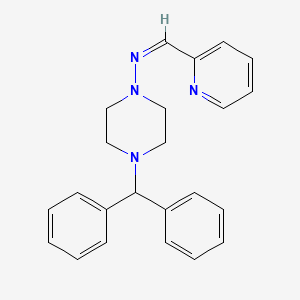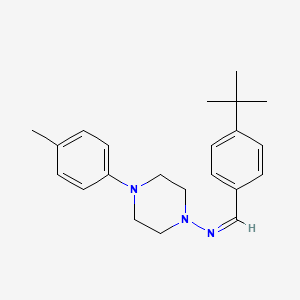
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPP is a piperazine derivative that has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied extensively.
作用机制
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine is a selective dopamine D3 receptor antagonist that has been shown to bind to the D3 receptor with high affinity. The D3 receptor is primarily expressed in the mesolimbic and mesocortical regions of the brain and has been implicated in the pathophysiology of various psychiatric disorders, including schizophrenia and addiction. This compound has been shown to block the behavioral effects of drugs that act on the D3 receptor, suggesting that it may be a potential therapeutic agent for the treatment of addiction.
Biochemical and Physiological Effects
This compound has been shown to modulate dopamine neurotransmission in the brain, leading to changes in behavior and cognition. This compound has been shown to increase dopamine release in the prefrontal cortex, which may contribute to its antidepressant-like effects. This compound has also been shown to decrease dopamine release in the nucleus accumbens, which may contribute to its antipsychotic effects.
实验室实验的优点和局限性
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has several advantages for use in lab experiments, including its high affinity and selectivity for the D3 receptor, making it a useful tool for investigating the role of the D3 receptor in various physiological and behavioral processes. However, this compound has limitations, including its low solubility in water and its potential to bind to other receptors, which may complicate the interpretation of results.
未来方向
There are several future directions for the study of N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine, including the investigation of its potential as a therapeutic agent for the treatment of addiction and psychiatric disorders. Further studies are needed to determine the optimal dosage and administration route of this compound for these applications. Additionally, the development of new synthesis methods for this compound that improve its solubility and selectivity for the D3 receptor may facilitate its use in future studies. Finally, the investigation of the potential of this compound as a PET imaging agent for the dopamine D3 receptor may provide valuable insights into the role of this receptor in various physiological and behavioral processes.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research is needed to fully understand the potential of this compound as a therapeutic agent for the treatment of addiction and psychiatric disorders and as a PET imaging agent for the dopamine D3 receptor.
合成方法
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine can be synthesized using different methods, including the reaction of 2-chloro-3-phenylacrylonitrile with 4-methylphenylpiperazine in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-chloro-3-phenylacrylonitrile with 4-methylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. This compound can also be synthesized using the Suzuki-Miyaura cross-coupling reaction between 2-chloro-3-phenylacrylonitrile and 4-(4-methylphenyl)boronic acid followed by the reaction with piperazine.
科学研究应用
N-(2-chloro-3-phenyl-2-propen-1-ylidene)-4-(4-methylphenyl)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to exhibit antipsychotic and antidepressant-like effects in animal models, making it a potential candidate for the treatment of psychiatric disorders. This compound has also been studied for its potential use as a probe in positron emission tomography (PET) imaging studies to investigate the dopamine D3 receptor in the brain.
属性
IUPAC Name |
(Z,Z)-2-chloro-N-[4-(4-methylphenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3/c1-17-7-9-20(10-8-17)23-11-13-24(14-12-23)22-16-19(21)15-18-5-3-2-4-6-18/h2-10,15-16H,11-14H2,1H3/b19-15-,22-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVIBRDTBLUSJN-DRCXVQOOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC(=CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C(=C\C3=CC=CC=C3)\Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one](/img/structure/B5917047.png)
![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![6-methyl-1-{[3-(3-nitrophenyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917061.png)
acetate](/img/structure/B5917064.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![ethyl [4-cyano-3-(cyanomethyl)-1-phenyl-1H-pyrazol-5-yl]imidoformate](/img/structure/B5917075.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)

